Comparative PROTAC Antiproliferative Potency: THAL-SNS-032 (Target Compound-Derived PROTAC) vs. Parent CDK9 Inhibitor
The PROTAC THAL-SNS-032, synthesized using 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride as the CRBN-recruiting moiety, exhibits superior antiproliferative activity compared to its parent CDK9 inhibitor SNS-032. In MOLT4 cells, THAL-SNS-032 demonstrates an IC50 of 50.0 nM, representing a 3.5-fold improvement over SNS-032 (IC50 = 173 nM) . This differential activity confirms that conjugation of the target compound via its terminal amine to a CDK9-binding warhead yields a functional degrader with enhanced cellular potency.
| Evidence Dimension | Antiproliferative activity (IC50) in MOLT4 cells |
|---|---|
| Target Compound Data | 50.0 nM (as THAL-SNS-032 PROTAC) |
| Comparator Or Baseline | SNS-032: 173 nM |
| Quantified Difference | 3.5-fold lower IC50 |
| Conditions | MOLT4 cells, 72-hour incubation |
Why This Matters
This demonstrates that the target compound, when incorporated into a PROTAC, generates a functional degrader with significantly improved cellular potency over the parent inhibitor, justifying its selection for PROTAC development.
